Cas no 186792-80-3 (b-D-Glucopyranuronic acid,1-deoxy-1-[2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepin-10-yl]-)

b-D-Glucopyranuronic acid,1-deoxy-1-[2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepin-10-yl]- structure
186792-80-3 structure
Product Name:b-D-Glucopyranuronic acid,1-deoxy-1-[2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepin-10-yl]-
Numero CAS:186792-80-3
MF:C23H28N4O6S
MW:488.556624412537
CID:114913
PubChem ID:91810636
Update Time:2025-04-18

b-D-Glucopyranuronic acid,1-deoxy-1-[2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepin-10-yl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • b-D-Glucopyranuronic acid,1-deoxy-1-[2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepin-10-yl]-
    • OLANZAPINE GLUCURONIDE
    • b-D-Glucopyranuronic acid,1-deoxy-1-[2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5...
    • Olanzapine β-D-Glucuronide DISCONTINUED
    • 1-Deoxy-1-[2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepin-10-yl]-b-D-glucopyranuronic Acid
    • 1-Deoxy-1-[2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepin-10-yl]--D-glucopyranuronic Acid
    • Olanzapine Glucuronide DISCONTINUED
    • Olanzapine-b-D-glucuronide
    • Olanzapine-β-D-glucuronide
    • GAMKTHIOQWRUNL-UHFFFAOYSA-N
    • Olanzapine Glucuronide DISCONTINUED
    • Olanzapine β-D-Glucuronide DISCONTINUED
    • 186792-80-3
    • .BETA.-D-GLUCOPYRANURONIC ACID, 1-DEOXY-1-(2-METHYL-4-(4-METHYL-1-PIPERAZINYL)-10H-THIENO(2,3-B)(1,5)BENZODIAZEPIN-10-YL)-
    • Q27273600
    • (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzodiazepin-10-yl]oxane-2-carboxylic acid
    • A432W914YR
    • Olanzapine 10-N-glucuronide
    • UNII-A432W914YR
    • beta-D-Glucopyranuronic acid, 1-deoxy-1-(2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno(2,3-b)(1,5)benzodiazepin-10-yl)-
    • Olanzapine ?-D-Glucuronide
    • Olanzapine-N10-Glucuronide (Racemic)
    • ARD177786
    • 1ST177786
    • Inchi: 1S/C23H28N4O6S/c1-12-11-13-20(26-9-7-25(2)8-10-26)24-14-5-3-4-6-15(14)27(22(13)34-12)21-18(30)16(28)17(29)19(33-21)23(31)32/h3-6,11,16-19,21,28-30H,7-10H2,1-2H3,(H,31,32)/t16-,17-,18+,19-,21+/m0/s1
    • Chiave InChI: GAMKTHIOQWRUNL-ZFORQUDYSA-N
    • Sorrisi: S1C(C)=CC2C(=NC3C=CC=CC=3N(C1=2)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O1)O)O)O)N1CCN(C)CC1

Proprietà calcolate

  • Massa esatta: 488.17300
  • Massa monoisotopica: 488.17295580g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 3
  • Complessità: 795
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.2
  • Superficie polare topologica: 158Ų

Proprietà sperimentali

  • PSA: 157.54000
  • LogP: 0.10230
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.